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molecular formula C12H11BrN2O2 B8637847 6-bromo-N-methoxy-N-methylquinoline-2-carboxamide

6-bromo-N-methoxy-N-methylquinoline-2-carboxamide

Cat. No. B8637847
M. Wt: 295.13 g/mol
InChI Key: GJQKDHLGLIKBGR-UHFFFAOYSA-N
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Patent
US08158650B2

Procedure details

To a solution of 6-bromo-N-methoxy-N-methylquinoline-2-carboxamide (4.29 g, 14.5 mmol) in THF (100 ml) was added methyl magnesiumbromide (18.2 ml, 17.4 mmol, 0.96M in THF solution) at 0° C. dropwise and the mixture was stirred at 0° C. for 1 hour. Then, the mixture was quenched with saturated ammonium chloride aqueous solution (50 ml) and water (200 ml). After stirring for 30 min, the product was extracted with ethyl acetate which was dried over sodium sulfate. Then, filtration, evaporation and purification through silica gel column chromatography, eluting with hexane/ethyl acetate (4:1), furnished the title compound (3.47 g, 96% yield) as a white solid. 1H NMR (300 MHz, CDCl3) δ 2.66 (3H, s), 7.83-7.88 (1H, m), 8.02-8.20 (4H, m). MS (ESI): m/z 250, 252 (M+H)+.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12](N(OC)C)=[O:13])[CH:6]=[CH:5]2.[CH3:18][Mg]Br>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12](=[O:13])[CH3:18])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
4.29 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(=O)N(C)OC
Name
Quantity
18.2 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the mixture was quenched with saturated ammonium chloride aqueous solution (50 ml) and water (200 ml)
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Then, filtration, evaporation and purification through silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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